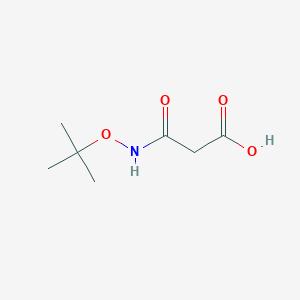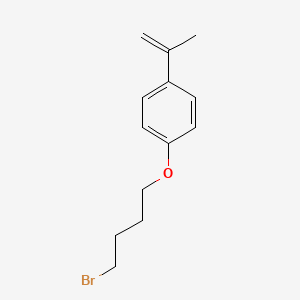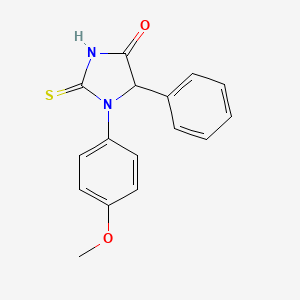![molecular formula C11H16O2 B12577356 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane CAS No. 195063-40-2](/img/structure/B12577356.png)
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[2.2.1]heptanes, which are known for their diverse chemical reactivity and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle the exothermic nature of the cycloisomerization process. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted bicyclo[2.2.1]heptanes, oxygenated derivatives, and reduced bicyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane exerts its effects involves its ability to undergo ring-opening reactions. The release of cyclopropyl ring strain provides a thermodynamic driving force, while the double bond within the skeleton offers a kinetic opportunity for coordination to metal species. This coordination can initiate various transformations, leading to the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a scaffold in drug design.
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol: A sesquiterpenoid with applications in natural product synthesis.
Norbornene: Widely used in polymer chemistry and as a monomer in the production of specialty polymers.
Uniqueness
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of an exocyclic double bond. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
195063-40-2 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
7-(4-methylpent-4-enylidene)-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16O2/c1-8(2)4-3-5-9-10-6-7-11(9)13-12-10/h5,10-11H,1,3-4,6-7H2,2H3 |
Clave InChI |
XDGXSYUXBILJQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC=C1C2CCC1OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)


methanone](/img/structure/B12577317.png)

![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)


![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)

![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)
